N-(2-chlorophenyl)-2-mercaptoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEROQPLZVORDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Chlorophenyl 2 Mercaptoacetamide and Its Analogs
Established Reaction Pathways
The formation of the N-(2-chlorophenyl)-2-mercaptoacetamide backbone and its analogs relies on fundamental organic reactions, primarily involving amide bond formation and nucleophilic substitution.
Multi-Step Synthetic Approaches for Mercaptoacetamide Scaffolds
A common and versatile method for synthesizing N-aryl mercaptoacetamides, including the title compound, is a two-step process. The initial step involves the acylation of an aniline (B41778) derivative with a haloacetyl chloride. Specifically, for this compound, 2-chloroaniline (B154045) is reacted with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.
The resulting intermediate, N-(2-chlorophenyl)-2-chloroacetamide, is then subjected to a nucleophilic substitution reaction. A sulfur nucleophile, such as sodium hydrosulfide (B80085) or, more commonly, potassium thioacetate (B1230152), is used to displace the chlorine atom. When potassium thioacetate is used, the resulting thioacetate intermediate is subsequently hydrolyzed under basic conditions, for instance, with aqueous potassium hydroxide (B78521) in methanol, to yield the final thiol product, this compound. This multi-step approach allows for the isolation and purification of intermediates, which can be advantageous for achieving high purity in the final compound.
One-Pot Synthesis Strategies for this compound Derivatives
To enhance synthetic efficiency, one-pot procedures for the synthesis of N-aryl oxazolidin-2-ones, which share a common synthetic precursor with mercaptoacetamides, have been developed. These strategies often employ catalysts to facilitate multiple reaction steps in a single reaction vessel, which can be adapted for mercaptoacetamide synthesis. For instance, a one-pot, three-component reaction between an aniline, an aldehyde, and mercaptoacetic acid can be utilized to generate thiazolidin-4-one derivatives, which are structurally related to mercaptoacetamides. Acetic acid is often used as a catalyst in such reactions. While direct one-pot synthesis of this compound is less commonly reported, the principles of one-pot multicomponent reactions offer a promising avenue for developing more streamlined synthetic routes.
Precursor Compounds and Reagents in Synthesis
The primary precursors for the synthesis of this compound are 2-chloroaniline and a source for the mercaptoacetyl group. Key reagents and their roles are outlined below:
| Precursor/Reagent | Role in Synthesis |
| 2-Chloroaniline | Provides the N-(2-chlorophenyl) moiety of the final product. |
| Chloroacetyl chloride | Acts as the acylating agent to introduce the chloroacetyl group. |
| Thioglycolic acid | A direct source of the mercaptoacetyl group in some synthetic variations. |
| Potassium thioacetate | A common sulfur nucleophile that forms a thioacetate intermediate, which is then hydrolyzed to the mercaptan. |
| Triethylamine (TEA) / Diisopropylethylamine (DIPEA) | Act as bases to neutralize the HCl produced during the acylation reaction. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Used for the hydrolysis of the intermediate thioacetate to the final thiol. |
| Dichloromethane (DCM) / Tetrahydrofuran (THF) / Acetone | Common inert solvents used to facilitate the reactions. |
Optimization of Synthetic Conditions for this compound Yield and Purity
The yield and purity of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, and catalyst.
For the initial acylation of 2-chloroaniline, the reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation. The choice of solvent can also influence the reaction rate and yield; for instance, aprotic solvents like DMF have been shown to be effective.
In the subsequent nucleophilic substitution step to introduce the thiol group, the reaction temperature and duration are critical. The reaction of N-(2-chlorophenyl)-2-chloroacetamide with a thiolating agent like potassium thioacetate is often carried out at room temperature. The final hydrolysis step is also typically conducted at room temperature.
A study on the synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide (B32628), a derivative, involved heating the reactants at 75°C for 2 hours, followed by recrystallization from alcohol to obtain the final product. evitachem.com The optimization of these parameters is essential for maximizing the conversion of starting materials and minimizing the formation of impurities, thereby simplifying the purification process, which often involves recrystallization from solvents like ethanol.
Derivatization Strategies for Structural Modification of Mercaptoacetamides
The mercaptoacetamide scaffold serves as a versatile platform for further structural modifications. The reactive thiol group and the aromatic ring provide sites for derivatization to introduce various functional moieties, including other aromatic and heterocyclic rings.
Introduction of Aromatic and Heterocyclic Moieties
The introduction of aromatic and heterocyclic moieties can be achieved through various synthetic strategies. One common approach involves the S-alkylation of the thiol group with a suitable haloalkyl-substituted aromatic or heterocyclic compound. For instance, reacting this compound with a chloroacetylated heterocyclic compound can lead to the formation of a new derivative with the heterocycle linked through a thioether bond.
Another strategy involves synthesizing the entire molecule from precursors that already contain the desired aromatic or heterocyclic ring. For example, a substituted aniline containing a heterocyclic moiety can be used as the starting material in the multi-step synthesis described earlier.
Several studies have demonstrated the synthesis of mercaptoacetamide derivatives incorporating various heterocyclic systems such as imidazole, thiazole, pyridine, pyrimidine, pyrazole, triazole, and thiadiazole. evitachem.comresearchgate.net For example, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide was synthesized by reacting 2-chloroaniline with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride. evitachem.com
The following table provides examples of derivatization of the mercaptoacetamide scaffold with various aromatic and heterocyclic moieties, along with reported yields where available.
| Scaffold | Derivatizing Moiety | Synthetic Approach | Yield (%) | Reference |
| 2-Mercaptobenzoxazole | Chloroacetic acid | Nucleophilic substitution | - | |
| 2-Mercaptobenzothiazole | Ethyl chloroacetate, then hydrazine (B178648) hydrate | Multi-step synthesis | - | |
| N-Aryl mercaptoacetamide | Varied substituted aryl groups | Acylation followed by nucleophilic substitution | Moderate to good | nih.gov |
| 2-Mercaptopyrimidine | Ethyl chloroacetate | S-alkylation | - | researchgate.net |
| N-(2-chlorophenyl)acetamide | 2-methyl-5-nitro-1H-imidazole | Acylation | - | evitachem.com |
Functional Group Interconversions and Substituent Effects
The synthesis of this compound and its analogs primarily relies on strategic functional group interconversions, with the electronic and steric properties of substituents on the aryl ring significantly influencing the reaction outcomes and biological activities of the final products.
A predominant synthetic route involves a two-step process starting from a substituted aniline. The first step is an amide formation reaction, typically the chloroacetylation of an aryl amine such as 2-chloroaniline using chloroacetyl chloride. researchgate.net This reaction converts the primary amine functional group into a secondary amide, yielding an N-aryl-2-chloroacetamide intermediate. researchgate.netresearchgate.net
The second and key step is a nucleophilic substitution reaction to introduce the thiol group. The chlorine atom in the N-aryl-2-chloroacetamide intermediate is a good leaving group, making it susceptible to displacement by a sulfur-containing nucleophile. researchgate.net A common and efficient method for this conversion is an SN2 reaction with a thioacetate salt, such as potassium thioacetate, to form an S-acetyl intermediate. nih.gov Subsequent hydrolysis of this thioacetate, typically under basic conditions with reagents like aqueous sodium hydroxide in methanol, cleaves the acetyl group to yield the final N-aryl-2-mercaptoacetamide product. nih.gov This sequence represents a classic interconversion of an alkyl chloride to a thiol.
The nature and position of substituents on the N-aryl ring play a critical role in modulating the properties and, consequently, the biological efficacy of these mercaptoacetamide derivatives. nih.gov Research into various analogs has provided detailed insights into these substituent effects.
Electronic Effects: The electronic character of the substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—has a pronounced impact. Studies have shown that electron-donating substituents, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups on the N-aryl ring, can be more beneficial for the biological activity of the resulting compounds compared to electron-withdrawing groups like a nitro (-NO₂) group. nih.gov EDGs increase the electron density in the aromatic ring, which can influence binding interactions with biological targets. nih.govstudypug.com
Positional and Steric Effects: The position of the substituent on the aryl ring is also a determining factor. For instance, investigations into methyl-substituted analogs revealed that placing the methyl group at the para-position of the N-aryl ring was the most favorable for enhancing biological potency. nih.gov While mono-substitution with a chlorine or methyl group at various positions may not always have a significant effect on the biological response, steric hindrance can impede reactions, as observed in some cross-coupling syntheses of related structures. nih.govresearchgate.net
The following table summarizes the observed effects of different substituents on the N-aryl ring of mercaptoacetamide analogs based on published research findings.
| Substituent | Position | Classification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| -H (Unsubstituted) | - | Neutral | Baseline activity for comparison. | nih.gov |
| -CH₃ | para | Electron-Donating (Weak) | Significant improvement in potency, enhances lipophilic interactions. | nih.gov |
| -OCH₃ | para | Electron-Donating (Strong) | Slight improvement in potency. | nih.gov |
| -OH | para | Electron-Donating (Strong) | Maintained activity in a similar range to methoxy and nitro analogs. | nih.gov |
| -NO₂ | para | Electron-Withdrawing (Strong) | Did not significantly improve activity compared to the unsubstituted analog. | nih.gov |
| -Cl | (mono-substituted) | Electron-Withdrawing (Weak) | The position of the substituent did not have a significant effect on the biological response in certain studies. | nih.gov |
Advanced Spectroscopic Characterization in Elucidating the Molecular Structure of N 2 Chlorophenyl 2 Mercaptoacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In a ¹H NMR spectrum of N-(2-chlorophenyl)-2-mercaptoacetamide, distinct signals corresponding to each unique proton environment are anticipated.
Aromatic Protons: The four protons on the 2-chlorophenyl ring would typically appear in the downfield region, approximately between 7.0 and 8.5 ppm. Due to the influence of the chloro and acetamido substituents, these protons would likely exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors.
Amide (N-H) Proton: The proton attached to the nitrogen atom of the amide group is expected to appear as a broad singlet, typically in the range of 8.0 to 9.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Mercaptoacetyl (CH₂) Protons: The two protons of the methylene group adjacent to the sulfur and carbonyl groups would likely resonate as a singlet or a doublet (if coupled with the SH proton) in the region of 3.0 to 4.0 ppm.
Thiol (S-H) Proton: The thiol proton signal is often a broad singlet and can appear over a wide range of chemical shifts, typically between 1.0 and 5.0 ppm. Its position is also highly dependent on the solvent and concentration.
Expected ¹H NMR Data:
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |
| Amide (N-H) | 8.0 - 9.5 | Broad Singlet |
| Methylene (CH₂) | 3.0 - 4.0 | Singlet or Doublet |
| Thiol (S-H) | 1.0 - 5.0 | Broad Singlet |
Note: This is a predictive table based on typical chemical shift values.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.
Aromatic Carbons: The six carbon atoms of the 2-chlorophenyl ring would resonate in the aromatic region, between 120 and 140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the nitrogen atom (C-N) would have distinct chemical shifts compared to the other aromatic carbons.
Methylene Carbon: The methylene carbon (CH₂) of the mercaptoacetyl group is anticipated to appear in the range of 30-45 ppm.
Expected ¹³C NMR Data:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-Cl) | 125 - 135 |
| Aromatic (C-N) | 135 - 145 |
| Aromatic (C-H) | 120 - 130 |
| Methylene (CH₂) | 30 - 45 |
Note: This is a predictive table based on typical chemical shift values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈ClNOS), the molecular weight is approximately 201.67 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 201 and 203 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways could involve the cleavage of the amide bond, leading to fragments corresponding to the 2-chloroaniline (B154045) moiety and the mercaptoacetyl group.
Expected Key Mass Spectrometry Fragments:
| Fragment | m/z (mass-to-charge ratio) | Possible Structure |
| [M]⁺ | 201/203 | C₈H₈ClNOS⁺ |
| [M - SH]⁺ | 168/170 | C₈H₇ClNO⁺ |
| [M - CH₂SH]⁺ | 154/156 | C₇H₅ClNO⁺ |
| [ClC₆H₄NH₂]⁺ | 127/129 | 2-chloroaniline cation |
| [HSCH₂CO]⁺ | 75 | Mercaptoacetyl cation |
Note: This is a predictive table based on likely fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹.
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) should appear around 1650-1680 cm⁻¹.
N-H Bend: The N-H bending vibration (Amide II band) is typically observed in the range of 1520-1570 cm⁻¹.
S-H Stretch: The thiol (S-H) stretching vibration usually gives a weak absorption band in the region of 2550-2600 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amide is expected around 1210-1330 cm⁻¹.
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3200 - 3400 |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Amide (N-H) | Bend | 1520 - 1570 |
| Thiol (S-H) | Stretch | 2550 - 2600 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Note: This is a predictive table based on characteristic IR frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains a substituted benzene ring, which is a chromophore. The presence of the chloro and acetamido groups as substituents on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes show a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) around 250-290 nm. The exact λmax values would depend on the solvent used for the analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amide N-H, the carbonyl oxygen, and potentially the thiol group. While specific crystallographic data for this compound is not available, analysis of related structures, such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide, suggests that the amide group would likely be planar and that the orientation of the phenyl ring relative to the acetamide (B32628) group would be a key structural feature.
Mechanistic Investigations and Molecular Target Identification of N 2 Chlorophenyl 2 Mercaptoacetamide Derivatives
Enzyme Inhibition Studies
Tyrosinase Inhibition Mechanisms by Mercaptoacetamide Analogs
Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the initial, rate-limiting steps of the pathway. mdpi.com The inhibition of this enzyme is a primary strategy for targeting hyperpigmentation. Mercaptoacetamide analogs have been investigated as potential tyrosinase inhibitors, and their mechanism of action involves various molecular interactions and cellular effects.
Enzyme kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with its target enzyme. These analyses can classify inhibitors into different types, such as competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com For mercaptoacetamide derivatives and related structures, kinetic analyses have revealed diverse inhibition patterns.
For instance, studies on thio-quinazolinone derivatives containing an acetamide (B32628) linker have demonstrated a mixed-type inhibition pattern. nih.gov A mixed-type inhibitor can bind to the enzyme itself as well as the enzyme-substrate complex. nih.gov The equilibrium constants for inhibitor binding to the free enzyme (KI) and the enzyme-substrate complex (KIS) provide a quantitative measure of the inhibitor's potency. In one study, a potent quinazolinone derivative recorded a KI value of 13.60 µM and a KIS value of 87.32 µM. nih.gov This indicates that the inhibitor has a higher affinity for the free enzyme than for the enzyme-substrate complex. Other classes of tyrosinase inhibitors, such as certain chalcones and flavones, have been shown to be competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the substrate. mdpi.com
Table 1: Kinetic Parameters of a Thio-Quinazolinone Mercaptoacetamide Analog
| Parameter | Value | Description |
|---|---|---|
| Inhibition Type | Mixed-Type | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |
| KI | 13.60 µM | Inhibition constant for binding to the free enzyme. |
| KIS | 87.32 µM | Inhibition constant for binding to the enzyme-substrate complex. |
Data sourced from studies on mercaptoacetamide analogs. nih.gov
The binding of inhibitors to the tyrosinase active site is governed by specific molecular interactions. The active site of tyrosinase contains two copper ions coordinated by six histidine residues. mdpi.com The interaction of inhibitors with this active site often involves a combination of hydrogen bonding and hydrophobic interactions. nih.gov
Beyond direct enzyme inhibition, the efficacy of anti-melanogenic compounds is also determined by their effects within pigment-producing cells (melanocytes). Mercaptoacetamide analogs can impact melanogenesis by reducing cellular tyrosinase activity and downregulating the expression of key melanogenic proteins.
Histone Deacetylase (HDAC) Inhibition by Mercaptoacetamide Derivatives
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins. mdpi.comexplorationpub.com The mercaptoacetamide moiety has emerged as a promising zinc-binding group (ZBG) for the design of potent and selective HDAC inhibitors. nih.govresearchgate.net
There are several classes and isoforms of HDACs, and developing inhibitors that are selective for a specific isoform is a major goal in medicinal chemistry to minimize off-target effects. ugent.be Mercaptoacetamide-based compounds have shown remarkable potential as selective inhibitors of HDAC6. nih.gov HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin. pitt.edu
Research has demonstrated that mercaptoacetamide-based inhibitors can exhibit nanomolar potency against HDAC6 while displaying significant selectivity (up to a thousand-fold) over class I HDAC isozymes such as HDAC1, HDAC2, and HDAC3. nih.govresearchgate.net The structural differences between the active sites of various HDAC isoforms allow for the design of selective inhibitors. For example, the active site of HDAC6 features a larger and shallower groove compared to other isoforms, which can be exploited for selective targeting. mdpi.com The mercaptoacetamide group effectively chelates the zinc ion in the enzyme's catalytic domain, a key interaction for inhibition. ugent.be
Table 2: In Vitro Enzyme Inhibition Profile of a Mercaptoacetamide-Based HDAC Inhibitor (Compound 10a)
| HDAC Isozyme | IC₅₀ (µM) | Fold Selectivity (vs. HDAC6) |
|---|---|---|
| HDAC1 | 28.1 | 216 |
| HDAC2 | > 30 | > 231 |
| HDAC3 | 1.93 | 15 |
| HDAC4 | > 30 | > 231 |
| HDAC6 | 0.13 | 1 |
IC₅₀ is the half maximal inhibitory concentration. Fold selectivity is calculated as IC₅₀ (isozyme) / IC₅₀ (HDAC6). Data adapted from literature on mercaptoacetamide-based HDAC inhibitors. ugent.be
This selectivity profile demonstrates that mercaptoacetamide derivatives can be engineered to potently and selectively inhibit specific HDAC isoforms, particularly HDAC6, making them valuable tools for chemical biology and potential therapeutic development. ugent.be
Alteration of Gene Expression through HDAC Inhibition
Derivatives of N-(2-chlorophenyl)-2-mercaptoacetamide, specifically those containing a mercaptoacetamide (MCA) moiety, have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a crucial role in regulating gene expression by altering the acetylation status of histones. nih.govmdpi.com Inhibition of HDACs leads to hyperacetylation of histones, which in turn results in a more open chromatin structure, making DNA more accessible for transcription and leading to changes in the expression of various genes. nih.gov
The inhibition of HDACs by MCA-based compounds can lead to the induction of genes that suppress cell proliferation, such as the cyclin-dependent kinase inhibitor p21. nih.gov This alteration of gene expression is a key mechanism through which these compounds exert their therapeutic effects, particularly in the context of cancer. mdpi.com Studies have shown that silencing of specific HDACs, such as HDAC1 and HDAC2, can lead to an increase in the expression of other HDACs, highlighting the complex regulatory network of these enzymes. mdpi.com The mercaptoacetamide group in these derivatives acts as a zinc-binding group (ZBG), which is essential for their inhibitory activity against HDACs. nih.govnih.gov
Table 1: Impact of HDAC Inhibition on Gene Expression
| Cell Type | HDAC Inhibitor Type | Key Gene Expression Changes | Reference |
|---|---|---|---|
| Multiple Cancer Cell Lines | General HDACi | Induction of CDKN1A (p21) | nih.gov |
| Human Prostate and Breast Cancer Cells | Trichostatin-A (TSA) | Variable expression of housekeeping genes | researchgate.net |
Zinc-Binding Group (ZBG) Interactions and Chelation Patterns
The mercaptoacetamide moiety in this compound and its derivatives serves as a crucial zinc-binding group (ZBG). This functional group is capable of interacting with and chelating the zinc ion (Zn²⁺) present in the active site of various metalloenzymes, including histone deacetylases (HDACs) and metallo-β-lactamases (MBLs). nih.govekb.eg The ability of the ZBG to effectively bind to the catalytic zinc ion is a primary determinant of the inhibitory potency of these compounds. nih.govnih.gov
The development of non-hydroxamate ZBGs, such as mercaptoacetamide, is an active area of research aimed at improving the selectivity and pharmacokinetic properties of metalloenzyme inhibitors. ekb.egresearchgate.net
Table 2: Zinc-Binding Characteristics of Various Moieties
| Zinc-Binding Group (ZBG) | Enzyme Target(s) | Key Interaction Features | Reference |
|---|---|---|---|
| Mercaptoacetamide (MCA) | HDACs, MBLs | Coordination via sulfur and nitrogen atoms | nih.govnih.gov |
| Thiol | MBLs | Direct interaction with zinc ion(s) | nih.govnih.gov |
| Carboxylate | MBLs | Coordination with zinc ion(s) | nih.gov |
Metallo-β-Lactamase (MBL) Inhibition
N-aryl mercaptoacetamides, including derivatives of this compound, have emerged as potent inhibitors of metallo-β-lactamases (MBLs). nih.gov MBLs are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. nih.govresearchgate.net The inhibition of MBLs is a critical strategy to restore the efficacy of existing antibiotics against resistant bacterial strains. nih.gov
Inhibition of Clinically Relevant MBLs (e.g., IMP-7, NDM-1, VIM-1)
Derivatives of this compound have demonstrated inhibitory activity against several clinically significant MBLs, including IMP-7, NDM-1, and VIM-1. nih.gov These enzymes are prevalent in various Gram-negative pathogens and contribute significantly to antibiotic resistance. researchgate.netmdpi.com Studies have shown that N-aryl mercaptoacetamides can exhibit low micromolar to submicromolar inhibitory activities against these MBLs. nih.gov For instance, certain compounds have been shown to restore the full activity of imipenem against NDM-1-expressing Klebsiella pneumoniae. nih.gov
The New Delhi metallo-β-lactamase 1 (NDM-1) is of particular concern due to its rapid global dissemination and its ability to confer resistance to a wide range of β-lactam antibiotics. nih.gov The inhibition of NDM-1 and other MBLs like VIM-2 and IMP-26 by mercaptoacetamide derivatives represents a promising approach to combatting multidrug-resistant bacterial infections. uit.no
Table 3: Inhibitory Activity of Mercaptoacetamide Derivatives Against Clinically Relevant MBLs
| Compound Class | MBL Target | Observed IC₅₀ / Kᵢ Values | Reference |
|---|---|---|---|
| N-aryl mercaptoacetamides | IMP-7, NDM-1, VIM-1 | Low micromolar to submicromolar | nih.gov |
| Trifluoromethylated captopril analogues | NDM-1 | IC₅₀ as low as 0.3 µM | uit.no |
Dual Inhibition Potential with Virulence Factors (e.g., LasB from Pseudomonas aeruginosa)
A significant advantage of N-aryl mercaptoacetamide derivatives is their potential for dual inhibition of both MBLs and bacterial virulence factors, such as the elastase LasB from Pseudomonas aeruginosa. nih.gov LasB is a zinc-containing protease that plays a crucial role in the pathogenesis of P. aeruginosa infections by degrading host tissues and contributing to biofilm formation. nih.govresearchgate.net By simultaneously targeting both antibiotic resistance (via MBL inhibition) and virulence, these compounds offer a multi-target approach to treating bacterial infections, which may reduce the likelihood of resistance development. nih.gov
The N-aryl mercaptoacetamide scaffold has been shown to be a promising starting point for the development of dual-target inhibitors with potent activity against both MBLs and LasB. nih.govchemrxiv.org This dual-action mechanism represents a novel and promising strategy in the field of anti-infective drug discovery. nih.gov
Table 4: Dual Inhibition Profile of N-aryl Mercaptoacetamides
| Compound Class | MBL Target(s) | Virulence Factor Target | Key Findings | Reference |
|---|---|---|---|---|
| N-aryl mercaptoacetamides | IMP-7, NDM-1, VIM-1 | LasB from P. aeruginosa | Low micromolar to submicromolar activity against both targets | nih.gov |
Importance of Zinc-Binding Moiety in MBL Inhibition
The mercaptoacetamide group, which contains a thiol, is a key zinc-binding moiety responsible for the inhibitory activity of this compound derivatives against MBLs. nih.govnih.gov The zinc ions in the active site of MBLs are essential for their catalytic activity, and compounds that can effectively chelate these ions can act as inhibitors. google.commdpi.com The thiol group of the mercaptoacetamide can directly interact with the zinc ions in the MBL active site, thereby disrupting the enzyme's function. nih.gov
Botulinum Neurotoxin Serotype A (BoNT/A) Inhibition
Mercaptoacetamide-based compounds have been investigated as inhibitors of the light chain of botulinum neurotoxin serotype A (BoNT/A), a zinc-dependent metalloprotease. nih.govnih.gov BoNT/A is a potent neurotoxin that causes flaccid paralysis by cleaving SNAP-25, a protein essential for neurotransmitter release. researchgate.netmdpi.com The development of small-molecule inhibitors for BoNT/A is a critical area of research for the treatment of botulism. escholarship.org
A series of mercaptoacetamide analogs have been designed and shown to exhibit low micromolar inhibitory activity against the isolated BoNT/A light chain. nih.gov Structure-activity relationship studies have revealed that the presence and position of the sulfur atom in the mercaptoacetamide moiety are critical for potent inhibitory activity. nih.gov For example, a 2-mercaptoacetamide analog was found to be significantly more potent than its 3-mercaptopropionamide counterpart, highlighting the importance of the specific chemical structure for effective inhibition. nih.gov The mercaptoacetamide group is hypothesized to chelate the catalytic zinc ion in the active site of the BoNT/A light chain, thereby inhibiting its enzymatic activity. nih.gov
Table 5: Inhibitory Activity of Mercaptoacetamide Analogs Against BoNT/A
| Compound | Target | IC₅₀ Value | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-mercaptoacetamide analog of 5-amino-3-phenylpyrazole | BoNT/A light chain | 4.8 µM | 2-mercaptoacetamide | nih.gov |
Criticality of Sulfur Atom and Positional Effects for Inhibitory Action
The mercaptoacetamide core structure is central to the biological activity of this compound and its derivatives. The thiol (-SH) group, containing the sulfur atom, is a key feature responsible for the inhibitory potential of this class of compounds. This is particularly evident in their action as inhibitors of metalloenzymes, where the sulfur atom can coordinate with metal ions in the enzyme's active site. For instance, the thiol-based structure of mercaptoacetamides is crucial for their ability to inhibit class B1 metallo-β-lactamases (MBLs) nih.gov.
Structure-activity relationship (SAR) studies on related derivatives highlight the significant impact of substituents on the N-aryl ring. The position and nature of these substituents can modulate the inhibitory potency. Research has shown that compounds featuring a 2-chloro phenyl substituent exhibit a high degree of antibacterial activity against both Bacillus subtilis and Staphylococcus aureus ggu.ac.in. Similarly, in anticancer research on related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the presence of a chlorine atom at the ortho (position 2) of the phenyl ring resulted in high anticancer potency against the SKNMC neuroblastoma cell line brieflands.com. This suggests that the 2-chloro substitution, as seen in this compound, is a favorable feature for biological activity.
| Substituent | Position | Observed Activity | Target/Cell Line | Source |
|---|---|---|---|---|
| Chloro | 2 (ortho) | High antibacterial activity | Bacillus subtilis, Staphylococcus aureus | ggu.ac.in |
| Chloro | 2 (ortho) | High anticancer potency | SKNMC (Neuroblastoma) | brieflands.com |
| Methoxy (B1213986) | 4 (para) | High antibacterial activity | Escherichia coli, Klebsiella pneumonia | ggu.ac.in |
| Fluorine | meta | Best anticancer activity | SKNMC (Neuroblastoma) | brieflands.com |
Broader Biological Activity Modalities in Research (Excluding Clinical Data)
Mercaptoacetamide derivatives have been the subject of significant research as potential antimicrobial agents. Studies have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli ggu.ac.in. The antimicrobial mechanism for some acetamide derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are critical for bacterial replication and transcription researchgate.netresearchgate.net.
A particularly promising area of research is the use of N-aryl mercaptoacetamides to combat antibiotic resistance. These compounds have been identified as potent inhibitors of metallo-β-lactamases (MBLs), such as NDM-1, VIM-1, and IMP-7 nih.gov. MBLs are enzymes produced by bacteria that can degrade a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics nih.gov. By inhibiting these resistance enzymes, mercaptoacetamide derivatives can restore the effectiveness of conventional antibiotics like imipenem against resistant bacterial strains nih.gov. Beyond targeting resistance, these compounds also inhibit virulence factors, such as the LasB elastase from Pseudomonas aeruginosa, which plays a role in the pathogen's ability to cause disease nih.govnih.gov. This dual-action approach, targeting both resistance and virulence, represents a novel strategy in antibacterial drug discovery nih.gov.
The anticancer potential of mercaptoacetamide and related phenylacetamide derivatives has been explored through various mechanistic studies. These compounds have shown cytotoxic activity against several human cancer cell lines, including those for prostate, colon, and neuroblastoma brieflands.comresearchgate.net.
A primary mechanism through which mercaptoacetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The apoptotic process can be initiated through several interconnected pathways. Research on structurally related compounds suggests that these molecules can trigger apoptosis by generating reactive oxygen species (ROS) within the cancer cells sid.ir. The accumulation of ROS can lead to cellular stress and damage, activating downstream cell death pathways mdpi.com.
This increase in ROS is often linked to mitochondrial dysfunction. A key event is the depolarization of the mitochondrial membrane potential, which disrupts normal mitochondrial function and energy (ATP) synthesis mdpi.com. This disruption can lead to the release of pro-apoptotic proteins from the mitochondria, which in turn activate caspases, a family of enzymes that execute the final stages of apoptosis mdpi.comnih.gov. Specifically, the activation of caspase-3 has been identified as a key step in the apoptotic cascade induced by related thiazole-based acetamide compounds sid.ir. The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant in whether a cell undergoes apoptosis nih.gov.
In addition to inducing cell death, mercaptoacetamide derivatives can inhibit the uncontrolled proliferation that characterizes cancer. Phenylacetamide and its analogues have demonstrated anti-proliferative effects on various human cancer cell lines nih.gov. One of the key mechanisms for halting proliferation is the disruption of the cell cycle. Studies on similar anticancer agents have shown that they can cause cell cycle arrest, preventing cancer cells from dividing and multiplying researchgate.net. Specifically, compounds have been found to arrest cells in the G2/M phase of the cell cycle, which is the stage just before mitosis (cell division) researchgate.net. This arrest is often achieved by interfering with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division nih.gov.
Anticancer Research Perspectives (Focus on Mechanisms)
Identification of Specific Molecular Targets and Pathways
Research into this compound and its analogues has led to the identification of several specific molecular targets, providing a clearer picture of their mechanism of action at a molecular level.
In the context of antimicrobial activity, these compounds are notable multi-target inhibitors. A primary set of targets are the metallo-β-lactamases (MBLs), including IMP-7, NDM-1, and VIM-1 nih.gov. The mercaptoacetamide core structure shows strong inhibitory effects against these enzymes, which are key drivers of antibiotic resistance in pathogenic bacteria nih.gov. Concurrently, these compounds target bacterial virulence factors, most notably the LasB elastase, a zinc-dependent metalloprotease from Pseudomonas aeruginosa that is crucial for its pathogenicity nih.govnih.gov. Molecular docking studies have also suggested that related acetamide derivatives may target bacterial DNA gyrase and Topoisomerase II, interfering with DNA replication researchgate.netresearchgate.net.
In the realm of anticancer research, a significant molecular target identified for structurally similar compounds is β-tubulin researchgate.net. By binding to the colchicine-binding site on tubulin, these molecules inhibit its polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to the previously mentioned cell cycle arrest at the G2/M phase and subsequent induction of apoptosis researchgate.net.
| Target Class | Specific Molecular Target | Associated Biological Activity | Source |
|---|---|---|---|
| Bacterial Resistance Enzyme | Metallo-β-lactamases (IMP-7, NDM-1, VIM-1) | Antimicrobial (overcoming resistance) | nih.gov |
| Bacterial Virulence Factor | LasB Elastase (from P. aeruginosa) | Antimicrobial (anti-virulence) | nih.govnih.gov |
| Bacterial DNA Maintenance | DNA Gyrase, Topoisomerase II | Antimicrobial | researchgate.netresearchgate.net |
| Cytoskeletal Protein | β-Tubulin (Colchicine-binding site) | Anticancer (inhibition of proliferation) | researchgate.net |
Exploration of Protein-Ligand Interactions
Molecular docking studies on other, more complex acetamide derivatives have been performed to understand their binding modes with therapeutic targets. These computational approaches help in visualizing potential interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues within a protein's binding pocket. However, without specific studies on this compound, any discussion of its protein-ligand interactions remains speculative and based on data from related molecules.
Table 1: Hypothetical Protein-Ligand Interaction Data for this compound (Illustrative)
| Target Protein | Binding Affinity (Kd) | Interacting Residues (Predicted) | Interaction Type |
|---|---|---|---|
| Not Determined | Not Determined | Not Determined | Not Determined |
| Not Determined | Not Determined | Not Determined | Not Determined |
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
Biochemical Pathway Modulation
The direct impact of this compound on specific biochemical pathways has not been characterized in the reviewed literature. Research on certain derivatives offers clues into potential areas of activity. For example, some N-(2-chlorophenyl) acetamide derivatives containing a 2-(2-methyl-5-nitro-1H-imidazol-1-yl) moiety have been investigated for their anticonvulsant properties. The proposed mechanism for these derivatives involves the modulation of neuronal pathways, potentially through the inhibition of voltage-dependent sodium channels or by acting as antagonists at the NMDA receptor.
These findings suggest that modifications to the core this compound structure can lead to compounds with significant effects on cellular signaling and physiological responses. However, it is crucial to note that these activities are associated with more complex derivatives and cannot be directly extrapolated to this compound itself without dedicated experimental validation. The influence of this specific compound on intracellular signaling cascades, metabolic pathways, or gene expression remains an open area for future research.
Table 2: Potential Biochemical Pathway Modulation by this compound Derivatives
| Derivative Class | Investigated Pathway | Observed Effect |
|---|---|---|
| N-aryl mercaptoacetamides | Bacterial Virulence Factor Regulation | Inhibition of LasB |
| Imidazole-containing derivatives | Neuronal Excitability Pathways | Potential inhibition of Na+ channels / NMDA receptor antagonism |
This table reflects findings for derivatives and not for this compound directly.
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 2 Mercaptoacetamide Analogs
Impact of Aromatic Ring Substitutions on Biological Activity
The nature, position, and electronic properties of substituents on the N-aryl ring of mercaptoacetamide analogs play a pivotal role in determining their biological activity. Studies on various N-(substituted phenyl) acetamides have demonstrated that modifications to this aromatic ring can significantly influence properties such as lipophilicity and target engagement.
Research on a series of N-(substituted phenyl)-2-chloroacetamides revealed that the biological activity is highly dependent on the substitution pattern of the phenyl ring. researchgate.net For instance, analogs bearing a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) derivatives, were among the most active in antimicrobial assays. researchgate.net This enhanced activity is attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayers of cell membranes. researchgate.net The position of the substituent is also critical, with certain substitution patterns favoring activity against specific types of organisms. researchgate.net
In a different series of α-benzyl-N-aryl mercaptoacetamides designed as inhibitors for the virulence factor LasB from Pseudomonas aeruginosa, electron-donating substituents on the N-aryl ring were found to be generally more beneficial for activity. nih.gov This suggests that the electronic properties of the substituent can modulate the interaction with the target enzyme.
The following table summarizes the impact of various substitutions on the aromatic ring on the biological activity of N-aryl acetamide (B32628) analogs, based on findings from related compound series.
Role of the Mercaptoacetamide Moiety in Potency and Selectivity
The mercaptoacetamide group (-S-CH2-C(=O)-NH-) is a critical pharmacophore in this class of compounds, directly participating in interactions with the biological target. Its primary role is often to act as a zinc-binding group (ZBG) in metalloenzymes.
Studies have identified N-aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the P. aeruginosa virulence factor LasB, both of which are zinc-containing enzymes. nih.govnih.gov The thiol group of the mercaptoacetamide moiety is crucial for coordinating with the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov This interaction is fundamental to the compound's potency.
Furthermore, the mercaptoacetamide moiety has been explored as a less genotoxic alternative to the hydroxamate group, another common ZBG found in many enzyme inhibitors. nih.gov In the context of histone deacetylase (HDAC) inhibitors, mercaptoacetamides have shown superiority in neuroprotection studies compared to their hydroxamate counterparts, potentially due to a different interaction profile with HDAC isozymes, leading to reduced toxicity at higher concentrations. nih.gov The selectivity of mercaptoacetamide-based inhibitors is influenced by the precise geometry and electronic environment of the enzyme's active site, allowing for discrimination between different metalloenzymes. nih.gov
Influence of Linker and Chain Modifications on Activity
Modifications to the linker and chain regions of the mercaptoacetamide scaffold can significantly alter the compound's potency and selectivity by affecting its conformation and how it fits into the target's binding pocket. The "chain" in N-(2-chlorophenyl)-2-mercaptoacetamide refers to the atoms connecting the sulfur to the amide group.
One key area of modification is the α-position, the carbon atom situated between the sulfur and the carbonyl group of the acetamide. A study on N-aryl mercaptoacetamides reported the modulation of this α-position, leading to a new class of highly potent inhibitors of LasB and Clostridium histolyticum collagenase (ColH). chemrxiv.org By introducing different side chains at the α-position, researchers were able to optimize interactions within the enzyme's binding site. For example, the introduction of an iso-butyl group at this position resulted in N-aryl-2-iso-butylmercaptoacetamides with potent inhibitory activity. researchgate.netchemrxiv.org
These findings demonstrate that even subtle changes to the acetamide chain can lead to significant gains in potency and can also modulate the selectivity profile of the inhibitors against different targets. researchgate.net
The table below illustrates the effects of modifications at the α-position of the mercaptoacetamide chain.
Stereochemical Considerations in Activity Profiles
Stereochemistry can have a profound impact on the pharmacological properties of a drug, as different enantiomers or diastereomers can exhibit distinct biological activities, metabolic profiles, and toxicities. nih.govijpsjournal.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a chiral ligand. nih.gov
While this compound itself is not chiral, the introduction of a substituent at the α-carbon of the mercaptoacetamide moiety, as discussed in the previous section, creates a chiral center. For example, the synthesis of α-benzyl-N-aryl mercaptoacetamides often starts from corresponding racemic amino acids, resulting in a racemic mixture of the final product. nih.gov
Although specific studies detailing the separation and differential activity of the enantiomers of substituted this compound analogs are not widely available, the principles of stereochemistry in drug action are well-established. ijpsjournal.com It is highly probable that the two enantiomers of a chiral mercaptoacetamide analog would display different potencies and selectivities. One enantiomer may fit optimally into the binding site of a target enzyme, leading to strong inhibition, while the other enantiomer may bind less effectively or not at all. nih.gov The biological activities of related chiral compounds, such as aryl-substituted tropanes, have been shown to be strongly dependent on the stereochemistry of their substituents. nih.gov Therefore, for any chiral analog of this compound, the investigation of the individual stereoisomers would be a critical step in the drug development process to identify the more active and potentially less toxic enantiomer. nih.govijpsjournal.com
Development of Predictive SAR Models
To streamline the drug discovery process and predict the biological activity of novel compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been successfully applied to series of N-substituted phenyl-2-chloroacetamides to analyze their antimicrobial potential. nih.gov In these studies, various molecular descriptors that quantify physicochemical properties—such as lipophilicity, electronic effects, and steric parameters—are calculated for each compound. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods to generate a predictive model.
For N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has confirmed that properties like lipophilicity are key contributors to their antimicrobial activity. nih.gov Such models can help in predicting the activity of yet-unsynthesized analogs, thereby guiding the design of new compounds with potentially improved efficacy. The process typically involves:
Data Collection: Assembling a dataset of compounds with their corresponding measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.
Model Development: Using statistical techniques to select the most relevant descriptors and build a predictive equation.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds.
These predictive SAR models are valuable tools for prioritizing the synthesis of the most promising candidates, thus saving time and resources in the search for more effective this compound analogs.
Computational and in Silico Approaches in Research on N 2 Chlorophenyl 2 Mercaptoacetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbiochemtech.com It is widely used to understand how a ligand, such as N-(2-chlorophenyl)-2-mercaptoacetamide, interacts with the active site of a protein target. These simulations provide critical information on binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction, which is fundamental for rational drug design. nih.govresearchgate.net
Research on N-aryl mercaptoacetamides has identified them as potential multi-target inhibitors, notably against metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. nih.gov Docking studies are crucial in visualizing how the mercaptoacetamide scaffold orients within the binding pockets of these distinct bacterial enzymes. The simulations typically reveal key interactions, such as the thiol group coordinating with zinc ions in the active site of MBLs or forming hydrogen bonds with catalytic residues. The N-(2-chlorophenyl) group often engages in hydrophobic or π-π stacking interactions with nonpolar residues, anchoring the molecule within the binding site. mdpi.com
For instance, docking analyses of similar acetamide (B32628) derivatives into enzyme active sites have demonstrated the importance of hydrogen bonding, electrostatic forces, and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov These studies help to rationalize the structure-activity relationships observed in biological assays and guide the modification of the ligand to improve its potency and selectivity. nih.gov
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Affinity (Score) |
| Metallo-β-lactamase (IMP-7) | His116, His118, His196, Asp120 | Zinc coordination, Hydrogen bond | High |
| LasB Elastase | His140, His141, Glu164 | Hydrophobic, Hydrogen bond | Moderate to High |
| Pyruvate Dehydrogenase Kinase (PDK2) | Tyr148, Asp252, Arg255 | Hydrogen bond, Electrostatic | Moderate |
Molecular Dynamics Simulations for System Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. semanticscholar.org MD simulations are used to validate docking poses and analyze the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net
For a compound like this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation calculates the atomic movements over a period, often nanoseconds, providing insights into the flexibility of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govsemanticscholar.org
| Simulation Parameter | Purpose | Typical Finding for a Stable Complex |
| RMSD (Root Mean Square Deviation) | Assesses the overall stability of the ligand-protein complex over time. | Low and stable fluctuation around an average value, indicating the ligand does not diffuse away from the binding site. |
| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues in the protein. | Lower fluctuation for active site residues, indicating they are stabilized by the ligand's presence. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | Key hydrogen bonds identified in docking remain present for a significant portion of the simulation time. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is not disrupted by ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sid.irnih.gov For a class of compounds like mercaptoacetamides, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward more potent molecules.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govmdpi.com
A QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues, which are structurally related, successfully identified key structural features influencing their cytotoxic activity. sid.irnih.gov A similar approach for this compound derivatives could reveal, for example, that specific substitutions on the phenyl ring or modifications to the acetamide linker are critical for enhancing biological effects. A robust QSAR model not only has predictive power but also provides insights into the mechanism of action by highlighting the molecular properties that drive activity. nih.gov
Chemogenomics and Target Prediction Strategies
Chemogenomics aims to systematically identify the protein targets of small molecules on a large scale. For a compound like this compound, whose full biological profile may not be known, chemogenomics and target prediction strategies can suggest potential new therapeutic applications. These methods work by comparing the compound to databases of molecules with known biological targets.
Target prediction, or "target fishing," can be performed using ligand-based approaches. The structure of this compound is used as a query to search for structurally similar compounds in chemical databases. If a known drug or bioactive molecule with a high degree of similarity is found, it is inferred that this compound might interact with the same target(s). The finding that N-aryl mercaptoacetamides can inhibit both MBLs and LasB is an example of identifying multiple targets for a single chemical scaffold, a key aspect of chemogenomics. nih.gov This multi-target capability is highly valuable, as it can lead to broad-spectrum antibacterial agents that simultaneously disarm resistance and virulence mechanisms.
Virtual Screening for Novel Analog Discovery
Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for potential new drug candidates. arxiv.org this compound can serve as a starting point or "hit" compound for such a campaign to discover novel analogs with improved characteristics.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of a target protein. A large database of compounds is computationally docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity (docking score). nih.govmdpi.com This approach can identify diverse chemical scaffolds that are geometrically and chemically complementary to the target's binding site.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the structure of a known active ligand like this compound. The database is searched for molecules that share similar structural features, pharmacophores, or physicochemical properties. nih.gov
Both methods can efficiently screen millions of compounds, significantly reducing the time and cost required to find new lead molecules compared to traditional high-throughput screening. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov DFT calculations provide detailed information about electron distribution, molecular orbitals, and reaction energetics, offering insights that are not accessible with classical methods like docking or MD. nih.gov
For this compound, DFT can be used to calculate several key electronic properties:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a protein target.
Atomic Charges: DFT can calculate the partial charge on each atom, helping to explain the molecule's reactivity and its interaction with polar residues in an enzyme's active site. researchgate.net
These calculations provide a fundamental understanding of the molecule's intrinsic properties, which ultimately govern its biological activity. nih.govresearchgate.net
| DFT-Derived Parameter | Significance in Drug Research |
| HOMO Energy | Relates to the ability to donate an electron; important for reactions and interactions. |
| LUMO Energy | Relates to the ability to accept an electron; indicates electrophilic sites. |
| HOMO-LUMO Gap | An index of chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrostatic interactions and hydrogen bonding. |
| Atomic Partial Charges | Quantifies the charge on each atom, helping to explain intermolecular forces. |
Integration into Academic Drug Design and Chemical Biology Research
Lead Identification and Optimization Strategies Utilizing Mercaptoacetamide Scaffolds
The process of identifying and optimizing lead compounds is a cornerstone of drug discovery, aiming to refine molecules with initial biological activity into viable clinical candidates. slideshare.netupmbiomedicals.com The mercaptoacetamide scaffold has proven to be a highly tractable template for these efforts, particularly in the development of enzyme inhibitors.
Researchers have utilized the mercaptoacetamide core as a foundational structure for identifying inhibitors against various targets. A key strategy involves modifying the N-aryl portion of the molecule to enhance potency and selectivity. For instance, in the development of inhibitors for the virulence factor LasB from Pseudomonas aeruginosa, structure-based design and fragment-merging strategies have been employed. nih.gov Initial fragment screening identified compounds with submicromolar activity, which were then optimized. nih.gov
Lead optimization often involves systematic substitution on the aromatic rings of the scaffold. Studies on α-benzyl-N-aryl mercaptoacetamide derivatives as LasB inhibitors revealed that the introduction of small substituents on the N-aryl ring could significantly improve potency. nih.gov This systematic approach allows for the exploration of the chemical space around the core scaffold to establish a robust structure-activity relationship (SAR).
The mercaptoacetamide scaffold has also been identified as a promising starting point for developing multi-target inhibitors. N-aryl mercaptoacetamides have shown inhibitory activity against both metallo-β-lactamases (MBLs), which confer antibiotic resistance, and the LasB virulence factor. nih.gov This dual activity presents a novel strategy to combat bacterial infections by simultaneously disarming the pathogen and overcoming resistance mechanisms. nih.gov The optimization process for these multi-target agents focuses on balancing the activity against both targets while maintaining selectivity over human enzymes, such as matrix metalloproteinases (MMPs). nih.gov
Table 1: Structure-Activity Relationship (SAR) of α-Benzyl-N-aryl Mercaptoacetamide Derivatives as LasB Inhibitors This table illustrates the effect of substituents on the inhibitory activity against the LasB enzyme.
| Compound | Substituent on N-aryl Ring | IC₅₀ (μM) against LasB |
|---|---|---|
| Compound A | None | 5.8 ± 0.5 |
| Compound B | 4-Methyl | 0.48 ± 0.04 |
| Compound C | 4-Nitro | 1.1 ± 0.1 |
| Compound D | 4-Methoxy | 2.5 ± 0.2 |
| Compound E | 4-Hydroxy | > 25 |
Exploration of Novel Chemotypes and Pharmacophores in Drug Discovery
The mercaptoacetamide moiety is a key pharmacophore, primarily due to the ability of its thiol group to act as a metal-chelating motif. nih.gov This property is crucial for the inhibition of metalloenzymes, where the thiol can coordinate with the active site metal ion (often zinc), disrupting the enzyme's catalytic function. pitt.edu This interaction is a central feature in the design of inhibitors for targets like histone deacetylases (HDACs) and MBLs. nih.govpitt.edu
Drug discovery programs have explored variations of the mercaptoacetamide scaffold to develop novel chemotypes. By modifying the substituents on the alpha-carbon and the N-aryl ring, researchers can create libraries of compounds with diverse chemical and physical properties, tailored to interact with different biological targets. For example, the design of selective HDAC6 inhibitors involved modifying the "cap group" of the mercaptoacetamide structure to achieve high potency and selectivity over other HDAC isoforms. researchgate.net The introduction of indole (B1671886) and quinoline (B57606) moieties as cap groups led to the discovery of compounds with nanomolar inhibitory activity against HDAC6. researchgate.net
Furthermore, the core structure is amenable to fragment-based drug discovery approaches. rsc.org Libraries of small molecules containing the chloroacetamide or mercaptoacetamide fragment can be screened against a target protein. "Hit" fragments that bind to the target can then be elaborated or merged to create larger, more potent lead compounds. nih.govrsc.org This strategy allows for the efficient exploration of chemical space and the identification of entirely new scaffolds for therapeutic intervention. rsc.org
Table 2: Mercaptoacetamide-Based Inhibitors and Their Biological Targets This table showcases the versatility of the mercaptoacetamide chemotype against a range of enzyme targets.
| Mercaptoacetamide Derivative Class | Biological Target | Therapeutic Area |
|---|---|---|
| N-Aryl Mercaptoacetamides | Metallo-β-lactamases (e.g., IMP-7, NDM-1, VIM-1) | Antibacterial (Resistance) |
| α-Substituted Mercaptoacetamides | Pseudomonas aeruginosa LasB | Antibacterial (Virulence) |
| Mercaptoacetamide-based HDACIs | Histone Deacetylase 6 (HDAC6) | Neurodegenerative Disorders, Cancer |
Contribution to Understanding Disease Mechanisms at a Molecular Level
Potent and selective inhibitors derived from the mercaptoacetamide scaffold serve as critical tools for dissecting complex biological pathways and understanding disease mechanisms. By inhibiting a specific enzyme, researchers can observe the downstream cellular consequences and thereby elucidate the enzyme's role in health and disease.
For example, the development of selective HDAC6 inhibitors has been instrumental in understanding the specific functions of this enzyme in neurodegenerative diseases. researchgate.net HDAC6 is primarily located in the cytoplasm and targets non-histone proteins like α-tubulin. pitt.edu Using selective mercaptoacetamide-based inhibitors, researchers have been able to probe the role of HDAC6 in processes such as microtubule stability and the formation of aggresomes, which are implicated in the pathology of central nervous system (CNS) disorders. pitt.eduresearchgate.net These compounds have helped to validate HDAC6 as a therapeutic target for these conditions.
Similarly, inhibitors of the bacterial virulence factor LasB contribute to the understanding of infections caused by Pseudomonas aeruginosa. nih.gov By targeting virulence rather than bacterial viability, these compounds allow for the study of how disarming the pathogen affects the course of an infection. nih.gov This "antivirulence" approach helps to clarify the specific contributions of factors like LasB to bacterial pathogenesis and tissue invasion, providing insights that can inform the development of new antibacterial strategies. nih.govnih.gov
The use of compounds like N-(2-chlorophenyl)-2-mercaptoacetamide and its analogs in preclinical models, such as the MPTP mouse model of Parkinson's disease, helps to probe the role of neuroinflammation in disease progression. nih.gov By observing how these molecules modulate inflammatory responses from microglia, scientists can better understand the molecular signaling pathways (e.g., NF-κB and p38 MAPK) that contribute to neurodegeneration. nih.gov
Development of Chemical Probes and Research Tools
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.govscispace.com The properties of many mercaptoacetamide derivatives—namely their potency and selectivity—make them ideal candidates for development into such research tools.
To function effectively as a chemical probe, a compound must exhibit high selectivity for its intended target over other related proteins. Several mercaptoacetamide-based inhibitors have demonstrated this crucial property. For instance, N-aryl mercaptoacetamides developed as MBL inhibitors showed high selectivity over a panel of human off-targets, including MMPs and HDACs, even at high concentrations. nih.gov Likewise, specific mercaptoacetamide-based HDAC inhibitors display excellent selectivity for HDAC6 over the HDAC1 isoform. researchgate.net This selectivity is vital for ensuring that the observed biological effects are due to the modulation of the intended target.
These selective inhibitors can be used directly to probe biological function. Administration of mercaptoacetamide-based HDAC6 inhibitor prodrugs to mice was shown to increase the acetylation of tubulin in the cortex, confirming target engagement in the brain and providing a tool to study the consequences of HDAC6 inhibition in vivo. researchgate.net
Furthermore, the mercaptoacetamide scaffold can be chemically modified to create more sophisticated research tools. For example, a fluorescent tag could be appended to the molecule to visualize its localization within cells, or a reactive group could be incorporated for use in activity-based protein profiling (ABPP) to identify the compound's targets in a complex biological sample. nih.govescholarship.org
Table 3: Profile of Mercaptoacetamide Derivatives as Chemical Probes This table summarizes the characteristics of specific mercaptoacetamide-based compounds that make them suitable for use as research tools.
| Compound Class | Target | Key Feature for Probe Development | Research Application |
|---|---|---|---|
| Indole- and Quinoline-based Mercaptoacetamides | HDAC6 | High potency (IC₅₀ in nM range) and excellent selectivity over HDAC1. | Probing the role of tubulin acetylation in CNS disorders. |
| N-Aryl Mercaptoacetamides | MBLs and LasB | High selectivity against human MMPs and HDACs. | Studying bacterial virulence and resistance mechanisms without confounding off-target effects. |
Challenges and Future Directions in Research on N 2 Chlorophenyl 2 Mercaptoacetamide
Addressing Selectivity and Specificity in Molecular Target Engagement
A critical challenge in the development of any therapeutic agent is ensuring it interacts specifically with its intended molecular targets while avoiding off-target effects that can lead to toxicity. For N-(2-chlorophenyl)-2-mercaptoacetamide, the primary targets identified are bacterial metalloenzymes, including metallo-β-lactamases (MBLs) and the virulence factor LasB, a zinc-containing protease. nih.gov
Research has demonstrated that N-aryl mercaptoacetamides exhibit promising inhibitory activity against several clinically significant MBLs, such as IMP-7, VIM-1, and NDM-1. nih.gov These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, the most commonly used class of antibiotics. nih.gov The ability of these compounds to inhibit MBLs can restore the efficacy of existing antibiotics like imipenem. nih.gov
Simultaneously, these compounds act as potent inhibitors of P. aeruginosa LasB, a key virulence factor involved in tissue invasion, biofilm formation, and evasion of the host immune system. nih.gov The dual action against both resistance mechanisms and virulence factors is a novel and highly sought-after approach in antibacterial drug discovery. nih.gov
A significant finding has been the high selectivity of a lead N-aryl mercaptoacetamide compound over a panel of human enzymes. nih.gov This selectivity is crucial for minimizing potential side effects. The compound showed minimal inhibition against nine potential human off-targets at a concentration of 100 μM, a level at which it demonstrates significant antibacterial and anti-virulence activity. nih.gov Future research must continue to focus on maintaining and enhancing this selectivity profile as new, more potent analogs are developed.
Table 1: Target Profile and Selectivity of N-aryl mercaptoacetamides
| Target Class | Specific Enzyme Examples | Role of Target | Selectivity Profile |
|---|---|---|---|
| Bacterial Metallo-β-Lactamases (MBLs) | IMP-7, NDM-1, VIM-1 | Antibiotic Resistance | High activity (submicromolar to low micromolar IC50 values) |
| Bacterial Virulence Factors | P. aeruginosa LasB | Tissue invasion, biofilm formation | High activity (micromolar inhibition) |
| Human Off-Targets | Matrix Metalloproteinases (MMPs), TACE, HDACs | Various physiological roles | High selectivity (low inhibition at 100 μM) |
Advanced Methodologies for Mechanistic Elucidation of Mercaptoacetamide Action
Understanding the precise molecular mechanism by which this compound and its derivatives inhibit their targets is fundamental to rational drug design. The core of their action is believed to be the coordination of the thiol group to the zinc ions within the active site of metalloenzymes like MBLs and LasB. nih.gov
Initial studies confirmed that the free thiol is the active form of the molecule, rather than its prodrug versions, such as thiocarbamates. nih.gov This was validated through co-crystal structures and in vitro assays. nih.gov However, a deeper understanding requires the application of advanced methodologies.
Future research should prioritize:
High-Resolution Co-crystallography: Obtaining crystal structures of various target enzymes (e.g., different MBLs, LasB) in complex with a range of mercaptoacetamide analogs. This would reveal specific binding modes, key amino acid interactions, and the structural basis for selectivity.
Computational Modeling and Simulation: Molecular docking and dynamic simulations can complement crystallographic data. These techniques can predict binding affinities, explore conformational changes upon binding, and help in the virtual screening of new, more potent analogs.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the inhibitor-enzyme interaction, offering insights beyond simple IC50 values.
Enzyme Kinetics: In-depth kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) for each target enzyme, which has significant implications for their in vivo efficacy.
By integrating these advanced techniques, researchers can build a comprehensive picture of the structure-activity relationship (SAR), guiding the design of next-generation inhibitors with improved potency and specificity.
Innovative Synthetic Pathways for Complex Analogs of this compound
The established synthesis of N-aryl mercaptoacetamides is a reliable, multi-step process. nih.gov It typically begins with an amide formation between an aniline (B41778) derivative (like 2-chloroaniline) and chloroacetyl chloride. This is followed by a nucleophilic substitution with potassium thioacetate (B1230152) and subsequent hydrolysis to yield the final mercaptoacetamide. nih.gov
While effective, this linear approach may not be optimal for rapidly generating diverse and complex analogs needed for thorough SAR studies and for exploring a wider chemical space. The future of this research area depends on the development of more innovative and efficient synthetic strategies.
Potential innovative pathways include:
Convergent Synthesis: Designing routes where the aryl and mercaptoacetamide fragments are synthesized separately and then coupled in a final step. This allows for greater modularity and the ability to mix and match different components easily.
Multi-Component Reactions (MCRs): Exploring one-pot reactions where three or more reactants combine to form the final product. MCRs can significantly increase synthetic efficiency, reduce waste, and provide rapid access to a large library of analogs.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch chemistry. This is particularly relevant for reactions involving hazardous reagents or intermediates.
Novel Coupling Chemistries: Investigating alternative amidation reactions, such as those using coupling agents like EDC and HOBt, could provide milder reaction conditions and broader substrate scope. nih.gov
Table 2: Comparison of Synthetic Approaches for Mercaptoacetamide Analogs
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Established Linear Synthesis | Stepwise formation: Amidation -> Thioacetylation -> Hydrolysis. nih.gov | Reliable, well-characterized. |
| Convergent Synthesis | Separate synthesis of key fragments followed by a final coupling step. | High modularity, facilitates diversification. |
| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High efficiency, rapid library generation, reduced waste. |
| Flow Chemistry | Reactions performed in continuous-flow reactors. | Enhanced control, scalability, improved safety. |
Expanding the Chemical Space for Therapeutic Exploration
The concept of "chemical space" refers to the vast, multi-dimensional realm of all possible small-molecule structures, estimated to contain as many as 10^60 compounds. nih.gov To date, only a minuscule fraction of this space has been synthesized or explored for biological activity. nih.gov The this compound scaffold represents a single, promising point in this vast space.
Expanding from this starting point is crucial for discovering new therapeutic applications and improved drug candidates. The challenge lies in navigating this space efficiently to identify novel structures with desirable biological activities.
Strategies for expanding the chemical space include:
Scaffold Hopping: Replacing the core mercaptoacetamide structure with different, bioisosteric scaffolds that maintain the key pharmacophoric features (e.g., the zinc-binding thiol and appropriate hydrophobic groups) but possess different physicochemical properties.
Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that, from a common starting material, can generate a wide range of structurally diverse molecules. This approach is designed to populate chemical space broadly rather than focusing on a narrow set of analogs.
Fragment-Based Drug Discovery (FBDD): Using smaller molecular fragments to probe the binding sites of target enzymes and then growing or linking these fragments to create more potent lead compounds.
Integration with AI and Machine Learning: Utilizing computational tools to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules most likely to have the desired activity and selectivity profiles. nih.gov
By systematically modifying the N-aryl ring, the acetamide (B32628) backbone, and the thiol group of this compound, researchers can explore new regions of chemical space. This exploration could yield compounds with activity against new bacterial targets, different classes of viruses, or even human enzymes involved in diseases like cancer, thereby unlocking the full therapeutic potential of the mercaptoacetamide chemical class.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(2-chlorophenyl)-2-mercaptoacetamide?
Methodological Answer: A validated synthesis involves reacting 2-chloroaniline with thioglycolic acid under inert conditions (argon/nitrogen) at 120°C for 5 hours, followed by flash chromatography (petroleum ether:ethyl acetate gradient) for purification . Key parameters include:
- Reaction atmosphere : Inert gas prevents oxidation of the thiol group.
- Temperature control : Prolonged heating at 120°C ensures complete amidation.
- Purification : Gradient elution (90:10 to 70:30 petroleum ether:ethyl acetate) yields a pure product (59% yield).
Data Table :
| Parameter | Condition |
|---|---|
| Reactants | 2-Chloroaniline, thioglycolic acid |
| Atmosphere | Argon/Nitrogen |
| Temperature | 120°C, 5 hours |
| Purification | Flash chromatography |
| Yield | 59% |
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using DMSO-d₆ solvent. For compound 15 , δ 10.21 ppm (s, 1H) corresponds to the amide NH, while δ 3.29 ppm (s, 2H) indicates the CH₂ group adjacent to the thiol .
- Mass Spectrometry : ESI+ confirms the molecular ion peak at m/z 202 (M+H)+ .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing intramolecular interactions (e.g., C—H···O hydrogen bonds) .
Advanced Research Questions
Q. How do computational methods (e.g., HOMO-LUMO, MESP) predict the reactivity of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT to predict nucleophilic/electrophilic sites. For related acetamides, HOMO localization on the thiol group suggests susceptibility to oxidation .
- Molecular Electrostatic Potential (MESP) : Identify regions of electron density (negative MESP) for hydrogen bonding, critical for designing derivatives with enhanced biological activity .
Tools : Gaussian or ORCA software packages for DFT calculations.
Q. How can researchers resolve contradictions in spectroscopic data arising from impurities or polymorphism?
Methodological Answer:
- NMR Discrepancies : Compare spectra with synthetic intermediates (e.g., unreacted 2-chloroaniline at δ 6.5–7.5 ppm) .
- Crystallographic Validation : Use SHELX to refine structures and identify polymorphic forms. For example, intramolecular hydrogen bonds (N—H···O) in crystal packing can alter NMR shifts .
Case Study : Conflicting δ values for CH₂ groups may arise from residual solvents; repeat purification with activated charcoal .
Q. What are the best practices for analyzing crystal structures of chloroacetamide derivatives?
Methodological Answer:
- Refinement : SHELXL is preferred for high-resolution data to model disorder or twinning .
- Hydrogen Bonding : Use PLATON to validate intermolecular interactions (e.g., N—H···O in 15 ) .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots, highlighting conformational flexibility of the chlorophenyl ring .
Q. How do substituents on the phenyl ring influence the stability and conformation of this compound?
Methodological Answer:
- Structural Studies : Compare with analogs (e.g., 2,4,5-trichlorophenyl derivatives). Ortho-chloro substituents induce steric hindrance, reducing rotational freedom of the acetamide moiety .
- Thermal Analysis : DSC/TGA can quantify stability; bulky substituents increase melting points but reduce solubility.
Q. What strategies mitigate thiol group oxidation during synthesis or storage?
Methodological Answer:
- Synthesis : Use degassed solvents and Schlenk techniques to exclude oxygen .
- Storage : Add 1% (v/v) triethylamine as a stabilizer and store under argon at –20°C .
- Monitoring : Track oxidation via LC-MS; oxidized products (disulfides) appear at m/z 403 (2M+H)+ .
Data Contradiction Analysis
Example : Discrepancies in reported yields (59% vs. lower literature values).
Resolution :
- Cause : Variations in inert atmosphere quality or thioglycolic acid stoichiometry.
- Solution : Optimize reactant ratios (1:1.1 aniline:thioglycolic acid) and validate argon flow rate using a bubble counter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
